molecular formula C8H9BrN4 B2645014 1-{[(2-Bromophenyl)methylidene]amino}guanidine CAS No. 132685-67-7

1-{[(2-Bromophenyl)methylidene]amino}guanidine

Cat. No. B2645014
CAS RN: 132685-67-7
M. Wt: 241.092
InChI Key: AVXKQDSMHJFZGZ-LFYBBSHMSA-N
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Description

1-(2-Bromophenyl)methylideneamino guanidine, also known as 2-Bromo-N-(2-methyl-2-phenyldiazenyl)guanidine, is a reagent used in organic synthesis and has been studied for its potential applications in various scientific research fields. This compound is used to modify the structure of a molecule, in particular, to create a bromoalkyl group. It has been used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. In addition, it has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Biomimetic Applications

  • Biomimetic Coordination Chemistry : A study by Herres-Pawlis et al. (2005) expanded a series of bis-guanidine ligands designed for use in biomimetic coordination chemistry. This research highlights the versatility of guanidine compounds in mimicking biological systems, potentially offering pathways to synthesize complexes resembling those found in nature (Herres-Pawlis, Neuba, Seewald, Seshadri, Egold, Flörke, & Henkel, 2005).

Modification and Functionalization

  • Modification of Guanidine Groups : Research by Kapp, Fottner, & Kessler (2017) demonstrated easy methods for the modification of the guanidine group in peptidic ligands, showing the selective modulation of ligand subtype interactions. This suggests that 1-{[(2-Bromophenyl)methylidene]amino}guanidine could potentially be modified for specific interactions in medicinal chemistry (Kapp, Fottner, & Kessler, 2017).

Guanidine in Catalysis

  • Catalysis and Reaction Mechanisms : A DFT study by Alves et al. (2017) on the guanidine catalyzed aminolysis of propylene carbonate underscores the role of guanidine as a catalyst in organic reactions. This research might inform applications of this compound in catalyzing similar reactions, given its structural relation to guanidine (Alves, Méreau, Grignard, Detrembleur, Jérôme, & Tassaing, 2017).

Structural and Functional Studies

  • RNA Interaction and Stability : The work by Pallan et al. (2008) on the effects of N2,N2-dimethylguanosine on RNA structure and stability, focusing on guanidine modifications, provides insight into how guanidine compounds can influence nucleic acid chemistry and biology. Such studies can help understand the potential interactions of this compound with biomolecules (Pallan, Kreutz, Bosio, Micura, & Egli, 2008).

properties

IUPAC Name

2-[(E)-(2-bromophenyl)methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXKQDSMHJFZGZ-LFYBBSHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C(N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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